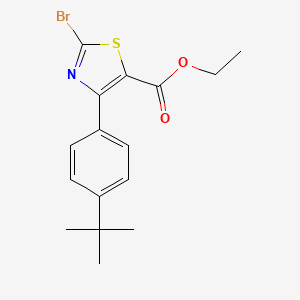

Ethyl 2-bromo-4-(4-(tert-butyl)phenyl)thiazole-5-carboxylate

Description

Properties

Molecular Formula |

C16H18BrNO2S |

|---|---|

Molecular Weight |

368.3 g/mol |

IUPAC Name |

ethyl 2-bromo-4-(4-tert-butylphenyl)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C16H18BrNO2S/c1-5-20-14(19)13-12(18-15(17)21-13)10-6-8-11(9-7-10)16(2,3)4/h6-9H,5H2,1-4H3 |

InChI Key |

LRULGAKLPJDUEV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-4-(4-(tert-butyl)phenyl)thiazole-5-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Esterification: The carboxylic acid group at the 5-position of the thiazole ring can be esterified using ethanol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-(4-(tert-butyl)phenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.

Ester Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Substitution: Formation of substituted thiazoles.

Oxidation: Formation of thiazole sulfoxides or sulfones.

Reduction: Formation of dihydrothiazoles.

Hydrolysis: Formation of thiazole carboxylic acids.

Scientific Research Applications

Ethyl 2-bromo-4-(4-(tert-butyl)phenyl)thiazole-5-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-(4-(tert-butyl)phenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Thiazole derivatives with varying substituents on the aromatic ring or thiazole core exhibit distinct physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Substituent Effects on the Thiazole Ring

Key Observations :

- Bromine at Position 2 : Enhances electrophilicity, facilitating nucleophilic substitutions (e.g., reactions with amines or hydrazines) .

- 4-(Trifluoromethyl)phenyl: Introduces strong electron-withdrawing effects, stabilizing the thiazole ring and modulating electronic interactions in biological systems .

Physicochemical Properties

- Lipophilicity : The tert-butyl group in the target compound likely increases logP compared to CF3 or Br-substituted analogs, impacting solubility and pharmacokinetics.

- Molecular Weight : Estimated ~420 g/mol (based on analogs), aligning with drug-like properties for small-molecule therapeutics.

Q & A

Q. What are the established synthetic routes for Ethyl 2-bromo-4-(4-(tert-butyl)phenyl)thiazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a thiazole precursor. A common method is the Hantzsch condensation of thioacetamide with a brominated acetyl intermediate, followed by substitution with a tert-butylphenyl group. Reaction optimization includes controlling temperature (e.g., 0–60°C), solvent selection (e.g., THF or acetonitrile), and catalysts (e.g., Cs₂CO₃ for nucleophilic substitution). Purity is ensured via column chromatography and recrystallization .

Q. How can the structural integrity of this compound be verified post-synthesis?

Use X-ray crystallography (e.g., SHELX programs for refinement ) combined with spectroscopic methods:

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., tert-butyl protons at δ ~1.3 ppm, aromatic protons at δ 7.2–7.8 ppm).

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z ~406).

- IR spectroscopy : Identify ester C=O stretches (~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .

Q. What are the standard protocols for assessing its stability under various storage conditions?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.

- HPLC monitoring : Track degradation over time in solvents (e.g., DMSO, ethanol) at 4°C, 25°C, and −20°C.

- Light sensitivity : Store in amber vials under inert gas (argon) to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Docking studies : Use software like AutoDock Vina to simulate binding to targets (e.g., protein kinases or microbial enzymes). Focus on the bromine and tert-butylphenyl groups for hydrophobic interactions .

- QSAR models : Correlate substituent electronegativity (e.g., Br vs. Cl) with antimicrobial IC₅₀ values from in vitro assays .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer activity).

- Metabolite profiling : Identify degradation products via LC-MS that may interfere with activity measurements.

- Dose-response curves : Compare EC₅₀ values across studies to assess potency variability due to substituent effects .

Q. How can regioselectivity challenges in functionalizing the thiazole ring be addressed?

- Protecting groups : Temporarily block the ester moiety with tert-butyldimethylsilyl (TBDMS) to direct bromination to the 2-position.

- Metal catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective aryl substitutions at the 4-position .

Q. What methodologies validate interactions between this compound and biological targets?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., CYP450 isoforms).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.